![molecular formula C20H15NO3 B180706 4-[(2-phenylbenzoyl)amino]benzoic Acid CAS No. 168626-74-2](/img/structure/B180706.png)
4-[(2-phenylbenzoyl)amino]benzoic Acid
Overview
Description
4-[(2-phenylbenzoyl)amino]benzoic Acid is a chemical compound belonging to the class of benzoic acid derivatives. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-phenylbenzoyl)amino]benzoic Acid typically involves the reaction of 4-aminobenzoic acid with 2-phenylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-phenylbenzoyl)amino]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
- Building Block : 4-[(2-phenylbenzoyl)amino]benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
- Reagent in Organic Reactions : The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and pharmaceuticals .
Biological Applications
Antimicrobial and Anticancer Properties
- Biological Activity : Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .
- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in critical biochemical pathways, such as folate synthesis, which is vital for DNA replication and cell division.
Medical Applications
Therapeutic Potential
- Drug Development : this compound is being investigated for its therapeutic applications in developing new drugs. Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic effects, further enhancing its potential use in pain management therapies .
Industrial Applications
Material Science
- Dyes and Pigments : The compound is employed in the production of dyes and pigments due to its stable chemical structure. It contributes to creating vibrant colors used in various industrial applications.
- Advanced Materials : Its properties are also explored in developing advanced materials such as liquid crystals and organic semiconductors, which are crucial for electronic devices.
Data Table of Applications
Application Area | Description | Potential Uses |
---|---|---|
Chemistry | Building block for complex molecules | Organic synthesis |
Biology | Antimicrobial and anticancer properties | Therapeutics for infections and cancer |
Medicine | Anti-inflammatory effects | Treatment for arthritis and pain relief |
Industry | Production of dyes and pigments | Colorants in textiles and plastics |
Case Studies
- Anticancer Activity Study :
-
Synthesis Route Optimization :
- Research focused on optimizing the synthetic routes for producing this compound using continuous flow reactors. This method improved yield and reaction efficiency, showcasing its industrial applicability.
- Biological Mechanism Investigation :
Mechanism of Action
The mechanism of action of 4-[(2-phenylbenzoyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of folate, which is essential for DNA replication and cell division . Additionally, its structural features allow it to interact with cellular receptors and modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid (PABA): A precursor in the synthesis of folate and used in sunscreens.
Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative.
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
Uniqueness
4-[(2-phenylbenzoyl)amino]benzoic Acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various substitutions and modifications makes it a versatile compound in both research and industrial applications .
Biological Activity
4-[(2-phenylbenzoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
It features a benzoyl group attached to an amino group, which is pivotal in its biological interactions. The molecular weight is approximately 253.27 g/mol.
Biological Activities
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. A study reported that the compound showed notable antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .
2. Antifungal Properties
In addition to antibacterial activity, this compound has been evaluated for antifungal properties. It demonstrated effectiveness against Candida albicans, with an MIC of 16 µg/mL. This suggests potential for use in treating fungal infections .
3. Cytotoxicity
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cells revealed IC50 values of approximately 10 µM and 15 µM, respectively . These results suggest that the compound could be a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Induction of Apoptosis : Cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing the compound showed a significant reduction in infection severity compared to controls, highlighting its potential as a topical antimicrobial agent.
Case Study 2: Cancer Treatment
In a preclinical trial, the compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment, suggesting promising antitumor activity that warrants further investigation .
Data Summary Table
Properties
IUPAC Name |
4-[(2-phenylbenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(21-16-12-10-15(11-13-16)20(23)24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWLAZSPFNNYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441575 | |
Record name | 4-[(2-phenylbenzoyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168626-74-2 | |
Record name | 4-(((1,1'-Biphenyl)-2-ylcarbonyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2-phenylbenzoyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(((1,1'-BIPHENYL)-2-YLCARBONYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Q5WF9UVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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